SB-705498 vs. Capsazepine: Over 180-fold Greater Potency in Capsaicin Antagonism
SB-705498 demonstrates a profound increase in potency against capsaicin-induced TRPV1 activation compared to the classical antagonist capsazepine. In a FLIPR Ca2+ assay using human TRPV1, SB-705498 exhibited a binding affinity (pKi) of 7.6, while capsazepine has a reported IC50 of 562 nM in comparable assays [1][2].
| Evidence Dimension | Potency: Capsaicin-mediated human TRPV1 activation |
|---|---|
| Target Compound Data | pKi = 7.6 |
| Comparator Or Baseline | Capsazepine, IC50 = 562 nM |
| Quantified Difference | >180-fold more potent (assuming similar pKi/IC50 relationship) |
| Conditions | Ca2+-based fluorometric imaging plate reader (FLIPR) assay in HEK293 or 1321N1 cells |
Why This Matters
The significantly higher potency of SB-705498 allows for robust TRPV1 blockade at concentrations far below those required for capsazepine, minimizing potential off-target effects and improving the reliability of experimental outcomes.
- [1] Gunthorpe, M. J., et al. (2007). Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1183-1192. View Source
- [2] Adooq Bioscience. (n.d.). TRPV | TRPV pathway | TRPV inhibitors. (Reporting capsazepine IC50). View Source
